3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl fluoride
CAS No.:
Cat. No.: VC17781897
Molecular Formula: C11H10FNO4S
Molecular Weight: 271.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10FNO4S |
|---|---|
| Molecular Weight | 271.27 g/mol |
| IUPAC Name | 3-(1,3-dioxoisoindol-2-yl)propane-1-sulfonyl fluoride |
| Standard InChI | InChI=1S/C11H10FNO4S/c12-18(16,17)7-3-6-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 |
| Standard InChI Key | PLLOLXULCWZQCG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCCS(=O)(=O)F |
Introduction
3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl fluoride is a chemical compound belonging to the sulfonyl fluoride class, characterized by the presence of a sulfonyl group (SO₂) bonded to a fluoride atom. This compound exhibits significant utility in organic synthesis and medicinal chemistry due to its electrophilic nature and reactivity in nucleophilic substitution reactions.
Synthesis Methods
The synthesis of 3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl fluoride involves the reaction of isoindole derivatives with sulfonyl fluoride agents. Key steps include:
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Selection of isoindole precursors.
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Reaction with sulfonyl fluoride under controlled conditions.
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Optimization of temperature and solvent to maximize yield and selectivity.
Electrochemical methods have also been explored for synthesizing this compound due to their mild reaction conditions and environmental friendliness. Potassium fluoride is often used as a cost-effective source of fluoride ions.
Applications in Chemistry
This compound is widely used in:
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Medicinal Chemistry: Its reactive sulfonyl fluoride group allows it to form covalent bonds with biological targets, making it a candidate for drug design.
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Organic Synthesis: The compound serves as an intermediate for creating complex molecules through nucleophilic substitution reactions.
Reactivity and Mechanism
The sulfonyl fluoride group in this compound acts as an electrophile, enabling it to participate in nucleophilic substitution reactions. Kinetic studies indicate that the reaction rates depend on solvent choice, temperature, and the nucleophile involved.
Analytical Techniques
To confirm the structure and purity of 3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl fluoride during synthesis:
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Nuclear Magnetic Resonance (NMR): For identifying proton environments.
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High-Resolution Mass Spectrometry (HRMS): For precise molecular weight determination.
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Infrared Spectroscopy (IR): To detect characteristic functional groups such as the sulfonyl group.
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